molecular formula C7H9BrN6 B13070959 4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine

4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13070959
M. Wt: 257.09 g/mol
InChI Key: FIBKUKIKJMARRU-UHFFFAOYSA-N
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Description

4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both a triazole and a pyrazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of the bromine atom and the triazole ring can impart unique chemical properties, making this compound a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the bromine atom via a halogenation reaction. The pyrazole ring is then constructed through a series of condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole or pyrazole rings.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole-triazole compounds.

Scientific Research Applications

4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The triazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: A basic triazole compound with similar structural features.

    1H-Pyrazole: Another heterocyclic compound with a pyrazole ring.

    4-Bromo-1H-pyrazole: A brominated pyrazole compound.

Uniqueness

4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine is unique due to the combination of the triazole and pyrazole rings, along with the presence of the bromine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H9BrN6

Molecular Weight

257.09 g/mol

IUPAC Name

4-bromo-1-[2-(1,2,4-triazol-1-yl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C7H9BrN6/c8-6-3-13(12-7(6)9)1-2-14-5-10-4-11-14/h3-5H,1-2H2,(H2,9,12)

InChI Key

FIBKUKIKJMARRU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCN2C=NC=N2)N)Br

Origin of Product

United States

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